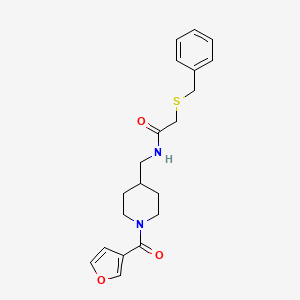

2-(benzylthio)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-(benzylthio)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide often involves multistep synthetic routes. These routes may include the condensation of substituted amines with maleic anhydride followed by cyclization with o-aminothiophenol, as well as reactions involving piperidine or acetamide derivatives with various aldehydes and alkylating agents (Gupta & Wagh, 2006). Additionally, compounds have been synthesized through reactions of N-benzylidene-α-acetamidobenzylamine with dialkylamines, showcasing the versatility in synthetic approaches for similar structures (Sekiya & Keiichi Ito, 1963).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals intricate details such as the inclination of acetamide groups to furan rings and the formation of hydrogen bonds and weak interactions in crystals. For example, the acetamide unit in some compounds is inclined to the furan ring by significant angles, facilitating specific hydrogen bonding and weak interactions that contribute to the stability of their crystal structures (Subhadramma et al., 2015).

Aplicaciones Científicas De Investigación

Discovery of Clinical Candidates

2-(Benzylthio)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide has been explored as a potential clinical candidate due to its properties as an inhibitor. For instance, a closely related compound, 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, demonstrated potent inhibitory activity against human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1 with selectivity over ACAT-2. This selectivity and enhanced aqueous solubility suggest potential therapeutic applications for diseases involving ACAT-1 overexpression, highlighting the role of benzylthio acetamide derivatives in clinical research for treating such conditions (Shibuya et al., 2018).

Antimicrobial and Anticancer Potential

Compounds related to 2-(benzylthio)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide have shown promise in antimicrobial and anticancer studies. N-(Benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, for example, were synthesized and tested for their antimicrobial activities against pathogenic bacteria and Candida species. These derivatives exhibited significant efficacy, especially against fungal strains, indicating the potential of benzylthio acetamide derivatives in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013). Furthermore, the synthesis and pharmacological evaluation of various acetamide derivatives with heteroaromatic rings have been explored for gastroprotective activity, underscoring the versatile therapeutic applications of these compounds (Hirakawa et al., 1998).

Catalytic and Synthetic Applications

Research into benzylthio acetamide derivatives has also covered their role in synthetic chemistry, such as serving as catalysts in chemical reactions. For instance, nano magnetite (Fe3O4) has been used as an efficient catalyst for the one-pot synthesis of derivatives like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, demonstrating the compound's utility in facilitating complex chemical transformations (Mokhtary & Torabi, 2017).

Propiedades

IUPAC Name |

2-benzylsulfanyl-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c23-19(15-26-14-17-4-2-1-3-5-17)21-12-16-6-9-22(10-7-16)20(24)18-8-11-25-13-18/h1-5,8,11,13,16H,6-7,9-10,12,14-15H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREBTEWZXMJQDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2487177.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2487185.png)

![2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2487187.png)

![2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2487188.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylpiperazine](/img/structure/B2487189.png)

![2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid](/img/structure/B2487190.png)

![Tert-butyl 7'-bromo-4'-oxospiro[azetidine-3,2'-chromane]-1-carboxylate](/img/structure/B2487194.png)

![5-(4-methylphenyl)-N-[4-(methylthio)benzyl]nicotinamide](/img/structure/B2487196.png)

![4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2487197.png)